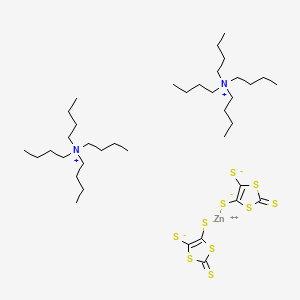
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX: is a coordination compound with the molecular formula C38H72N2S10Zn. This compound is known for its unique electrochemical properties and strong absorption in the UV-Vis spectrum. It is primarily used in the field of organic electronic materials and magnetic molecular conductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX typically involves the reaction of zinc salts with 1,3-dithiole-2-thione-4,5-dithiolato ligands in the presence of tetra-N-butylammonium as a counterion. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as acetonitrile or dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product in solid form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dithiolato ligands are oxidized to form disulfide bonds.
Reduction: It can also undergo reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where the ligands are replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products:
Oxidation: Formation of disulfide-bridged complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metallopharmaceuticals.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the development of magnetic molecular conductors .
Wirkmechanismus
The mechanism of action of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX involves the coordination of the zinc center with the dithiolato ligands. This coordination results in the formation of a stable complex with unique electrochemical properties. The compound can interact with various molecular targets, including other metal ions and organic molecules, through coordination and redox reactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel complex
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium complex
Comparison:
- Electrochemical Properties: The zinc complex has distinct electrochemical properties compared to its nickel and palladium counterparts, making it more suitable for certain applications in organic electronics.
- Stability: The zinc complex is generally more stable under ambient conditions compared to the nickel and palladium complexes.
- Applications: While all three complexes are used in organic electronic materials, the zinc complex is particularly favored for its strong UV-Vis absorption and magnetic properties .
Eigenschaften
Molekularformel |
C38H72N2S10Zn |
|---|---|
Molekulargewicht |
943 g/mol |
IUPAC-Name |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
InChI-Schlüssel |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















